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The table below summarizes the experimental findings for different tyrphostin compounds from the scientific

Compound Focus: Tyrphostin Al
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literature. Please note that these are not direct comparisons for Tyrphestin A1, but for related molecules.

Experimental

Mechanism | Target

Compound Model Key Findings Investigation

Tyrphostin Human & murine Inhibited platelet aggregation Identified as an agonist of

AG538 [1] platelets; mouse induced by multiple agonists ~ TREMZ2 receptor via

thrombosis models (collagen, PAR agonists); molecular docking, surface

attenuated arterial plasmon resonance, and
thrombosis without impairing  validation using TREM2-
hemostasis. [1] deficient platelets. [1]

Tyrosine HEK293T cells, Increased KATP channel Identified Kir6.2 Y258 as

Kinase mouse current amplitude; blunted phosphorylation site; EGFR

Inhibitor cardiomyocytes, ATP sensitivity of channels; kinase and PTP1B regulate

(unspecified)

2]

perfused mouse
heart

exhibited cardioprotective
effect in ischemic heart
model. [2]

channel phosphorylation;
EGFR inhibitor protected
heart via KATP channel
activation. [2]
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Experimental - Mechanism | Target
Compound Key Findings o
Model Investigation
Tyrphostin A51  Human bone cells Inhibited basal & EGF- Confirmed reduction of
[3] (mandible & induced cell proliferation cellular tyrosyl
vertebra-derived) ([$"3$H]thymidine phosphorylation levels via
incorporation); increased Western blot using anti-

alkaline phosphatase activity = phosphotyrosine antibody. [3]
& collagen synthesis. [3]

Genistein [3] Human bone cells Stimulated basal cell Confirmed reduction of
(mandible & proliferation; enhanced EGF-  cellular tyrosyl
vertebra-derived) induced proliferation; phosphorylation levels via

increased alkaline Western blot using anti-
phosphatase activity & phosphotyrosine antibody. [3]

collagen synthesis. [3]

Detailed Experimental Protocols

Based on the search results, here are the methodologies used in the cited experiments.

¢ Platelet Aggregation and ATP Release Assay [1]

o Method: Human platelet-rich plasma (PRP) was incubated with AG538 or vehicle control.
Aggregation was induced by agonists like collagen, ADP, or thrombin and measured by
transmittance turbidimetry. Dense granule ATP release was measured simultaneously using a
luciferin-luciferase assay.

¢ Whole-Cell and Inside-Out Patch-Clamp Recording [2]

o Method: For KATP channel studies, an Axopatch 200B amplifier with Digidata 1550B was
used. For inside-out recordings, the cytosolic ATP concentration was controlled. The pipette
solution contained potassium gluconate, and currents were analyzed with Clampfit software.

e Cell Proliferation ([$/3$H]Thymidine Incorporation) and Differentiation Assays [3]

o Method: Human bone cells were treated with inhibitors. Proliferation was assessed by
measuring [$"3$H]thymidine incorporation into DNA. Differentiation was measured by analyzing
alkaline phosphatase (ALP) specific activity and collagen synthesis.

¢ Western Blot Analysis for Phosphotyrosine Levels [3]

o Method: Treated cells were lysed. Proteins were separated by SDS-PAGE, transferred to a
membrane, and probed with an anti-phosphotyrosine antibody. Detection was performed using
an enhanced chemiluminescence (ECL) assay to confirm PTK inhibition.
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Signaling Pathway and Experimental Workflow

The following diagram illustrates a common signaling pathway and validation workflow for protein tyrosine

kinase (PTK) inhibitors like the tyrphostins, based on the mechanisms studied in the provided research [4]

[2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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